molecular formula C22H21ClN2O2 B11303745 N-(2-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11303745
M. Wt: 380.9 g/mol
InChI Key: HIMDQOAUWOCHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl, ethylphenoxy, and pyridinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 2-chlorobenzyl chloride with 2-(4-ethylphenoxy)acetic acid in the presence of a base such as sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution; electrophilic substitution may require catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)ACETAMIDE: Shares the chlorophenyl group but lacks the ethylphenoxy and pyridinyl groups.

    2-(4-ETHYLPHENOXY)ACETAMIDE: Contains the ethylphenoxy group but not the chlorophenyl or pyridinyl groups.

    N-(PYRIDIN-2-YL)ACETAMIDE: Features the pyridinyl group but not the chlorophenyl or ethylphenoxy groups.

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. This combination allows for a broader range of chemical reactions and interactions compared to its similar counterparts.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21ClN2O2/c1-2-17-10-12-19(13-11-17)27-16-22(26)25(21-9-5-6-14-24-21)15-18-7-3-4-8-20(18)23/h3-14H,2,15-16H2,1H3

InChI Key

HIMDQOAUWOCHAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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